3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom . Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(aminomethyl)pyridine have been synthesized by a one-pot reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage of the N–N bond .Scientific Research Applications
Synthesis of Ionic Liquids
- A study described the synthesis of beta-amino alcohols N-2'-pyridylmethyl substituted 3, which are used in the creation of a new class of ionic liquids. This synthesis involves aminolysis of 1,2-epoxides with bihaptic amine 2-picolylamine under environmentally friendly conditions, leading to the production of compounds like cis-5-[(4'-methylphenyl)sulfonyl]-1,2,3,4,4a,5,6,11a-octahydropyrido[1,2-a]quinoxalin-11-ium methanesulfonate (Fringuelli et al., 2004).
Complexation Studies
- Research explored the complexation properties of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related compounds. These compounds demonstrated a strong tendency for the formation of protonated multinuclear complexes, crucial for the study of metal ion interactions in various applications (Matczak-Jon et al., 2010).
Novel Synthesis Methods
- Another study reported the efficient synthesis of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles from novel condensation of 2-(aminomethyl)pyridine and 1,3-diones. This synthesis method is significant for creating new compounds with potential applications in pharmaceuticals and materials science (Klappa et al., 2002).
Anticancer Agent Synthesis
- A study focused on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, highlighting their potential as anticancer agents. These compounds were developed as analogues of mitotic inhibitors with significant antitumor activity (Temple et al., 1987).
Catalysis in Organic Synthesis
- Research detailed the role of 2-(aminomethyl)pyridine ligands in activating ruthenium complexes for catalytic hydrogenation of ketones. This study provides insights into catalyst design for industrial and pharmaceutical applications (Hadžović et al., 2007).
Ligand Synthesis for Metal Ions
- Another study synthesized various 4-functionalised pyridine-based ligands with aminomethyl, oxazolinyl, pyrazolyl, and methylimidazolyl groups. These ligands can act as terdendate ligands for metal ions, important in coordination chemistry (Vermonden et al., 2003).
Novel Heterocyclic Scaffolds
- A multicomponent reaction led to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, showing notable antibacterial activities. Such studies contribute to the development of new drugs and pharmaceutical agents (Frolova et al., 2011).
properties
IUPAC Name |
3-(aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEPGLSYFIHKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170666 | |
Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
CAS RN |
933698-80-7 | |
Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933698-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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